tert-Butyl 4-methyleneazepane-1-carboxylate
Overview
Description
Tert-Butyl 4-methyleneazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Practical Synthesis for Rho–Kinase Inhibitor
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, an intermediate of the Rho–kinase inhibitor K-115, demonstrates the compound's utility in drug development. The synthesis process is designed for multikilogram production, showcasing its importance in medicinal chemistry (Gomi et al., 2012).
Advances in Photochemical and Thermal Rearrangements
The study on the photochemical and thermal rearrangement of oxaziridines, including tert-butyl derivatives, provides insights into stereoelectronic control theories. This research offers a deeper understanding of chemical reaction mechanisms, which is crucial for the development of new synthetic methodologies (Lattes et al., 1982).
Muscarinic Receptor Antagonists Synthesis
Research on tetrahydro-[1H]-2-benzazepin-4-ones, targeting muscarinic (M3) receptors, illustrates the role of tert-butyl derivatives in creating potentially selective antagonists. This work highlights the compound's relevance in designing new therapeutic agents (Bradshaw et al., 2008).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the compound's utility in creating enantioenriched molecules. This research is crucial for the development of chiral drugs and other active molecules (Ellman et al., 2002).
Properties
IUPAC Name |
tert-butyl 4-methylideneazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10-6-5-8-13(9-7-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDFZBLWSYXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677478 | |
Record name | tert-Butyl 4-methylideneazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790705-08-7 | |
Record name | tert-Butyl 4-methylideneazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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